molecular formula C22H32N6O2S B11254354 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No.: B11254354
M. Wt: 444.6 g/mol
InChI Key: UDKXMQAXHTWRIA-UHFFFAOYSA-N
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Description

3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a piperazine and pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H32N6O2S

Molecular Weight

444.6 g/mol

IUPAC Name

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C22H32N6O2S/c1-4-25-9-11-26(12-10-25)21-7-8-22(24-23-21)27-13-15-28(16-14-27)31(29,30)20-6-5-18(2)17-19(20)3/h5-8,17H,4,9-16H2,1-3H3

InChI Key

UDKXMQAXHTWRIA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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